N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine
CAS No.: 886982-41-8
Cat. No.: VC11975444
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886982-41-8 |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C16H16N2O2/c1-19-13-8-6-12(7-9-13)10-11-17-16-18-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18) |
| Standard InChI Key | GAFMTGCUZOHCCQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2 |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2 |
Introduction
Chemical Structure and Classification
Structural Features
N-[2-(4-Methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine comprises a benzoxazole ring system fused to a benzene moiety. The benzoxazole core consists of a benzene ring fused to an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The 4-methoxyphenethylamine side chain is attached at the 2-position of the benzoxazole, introducing a methoxy group (-OCH) at the para position of the phenyl ring. The canonical SMILES representation underscores this connectivity.
Classification and Analogues
This compound belongs to the benzoxazole class, which is renowned for its pharmacological versatility. Structural analogues include:
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2-Phenyl-1,3-benzoxazoles: Differ in substituents on the benzoxazole core.
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N-Phenyl-1,3-benzoxazol-2-amines: Feature aromatic amine substituents instead of alkyl chains .
The methoxyphenethyl group in N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine enhances lipophilicity, potentially improving membrane permeability compared to simpler benzoxazoles .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a condensation reaction between 4-methoxyphenethylamine and 2-aminobenzoxazole under reflux conditions. Key steps include:
Table 1: Synthesis Conditions and Reactants
| Parameter | Details |
|---|---|
| Reactants | 4-Methoxyphenethylamine, 2-aminobenzoxazole |
| Solvent | Ethanol or methanol |
| Catalyst | Lewis acids (e.g., ZnCl) or reducing agents (e.g., NaBH) |
| Temperature | 60–80°C under reflux |
| Purification | Recrystallization or column chromatography |
The reaction proceeds via nucleophilic substitution, with the amine group of 4-methoxyphenethylamine attacking the electrophilic carbon of 2-aminobenzoxazole.
Characterization Techniques
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Spectroscopy: NMR and NMR confirm structural integrity, with characteristic peaks for methoxy (δ 3.8 ppm) and benzoxazole protons (δ 7.2–8.1 ppm) .
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 268.31, consistent with the molecular formula.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.31 g/mol |
| CAS Number | 886982-41-8 |
| Solubility | Low in water; soluble in DMSO, ethanol |
| Melting Point | 145–148°C (predicted) |
| LogP (Lipophilicity) | 3.2 ± 0.3 |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 3.2) suggest suitability for lipid-based drug delivery systems.
Biological Activities and Mechanisms
Though specific data for N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine are lacking, its structural similarity to active derivatives suggests comparable mechanisms .
Molecular Modeling and Structure-Activity Relationships
Docking Studies
Docking simulations using E. coli DNA gyrase (PDB: 1KZN) reveal:
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Hydrogen Bonding: The benzoxazole nitrogen forms H-bonds with Asp73 and Gly77.
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π-π Stacking: The methoxyphenyl group interacts with Tyr122, stabilizing the enzyme-inhibitor complex .
SAR Insights
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Methoxy Group: Enhances binding affinity via hydrophobic interactions.
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Ethylamine Chain: Improves solubility and reduces steric hindrance.
Applications and Future Directions
Current Applications
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Medicinal Chemistry: Lead compound for antimicrobial and anticancer agents.
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Material Science: Fluorescent probes due to aromatic rigidity.
Research Gaps and Opportunities
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